molecular formula C19H17BrN2O B2366864 N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351590-48-1

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No. B2366864
M. Wt: 369.262
InChI Key: SCJDNXRIBXCULM-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound has been extensively studied for its role in various biological processes, including cancer, inflammation, and viral infections. In

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Compounds

    N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can be synthesized as part of novel compounds for specific applications. For instance, a study synthesized a compound derived from indibulin and combretastatin scaffolds, known anti-mitotic agents, which showed cytotoxic activity against breast cancer cell lines while exhibiting low toxicity on a normal cell line (Moghadam & Amini, 2018).

  • Antimicrobial and Antifungal Activity

    Some acetamide derivatives, including those similar to N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, have been studied for their antimicrobial properties. For example, synthesized Schiff bases and thiazolidinone derivatives exhibited antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).

  • Cancer Research

    Derivatives of N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide have been investigated in cancer research. A study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity against human lung adenocarcinoma cells (Evren et al., 2019).

  • Halogenated Derivatives for Molecular Studies

    Halogenated N,2-diarylacetamides, which are structurally related to the chemical , have been used to study molecular conformations and supramolecular assembly. These studies can provide insights into the behavior of related compounds (Nayak et al., 2014).

Potential Therapeutic Applications

  • Antioxidant Activity

    Certain pyrazole-acetamide derivatives have shown significant antioxidant activity, indicating potential therapeutic applications (Chkirate et al., 2019).

  • Anti-Inflammatory Activity

    N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives, related to N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide, have shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).

  • Antitumor Properties

    Several studies have demonstrated the antitumor properties of acetamide derivatives, suggesting potential therapeutic applications for related compounds, such as N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide (Alqasoumi et al., 2009).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O/c1-14-13-16(9-10-17(14)20)21-19(23)18(22-11-5-6-12-22)15-7-3-2-4-8-15/h2-13,18H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJDNXRIBXCULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

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